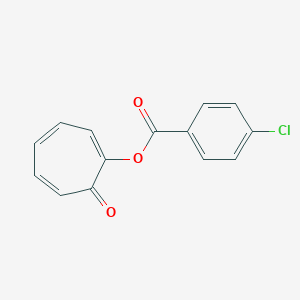
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is an organic compound that features a cycloheptatriene ring fused with a 4-chlorobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate typically involves the reaction of cyclohepta-1,3,5-triene with 4-chlorobenzoic acid under specific conditions. One common method includes the use of a catalyst such as rhodium trifluoroacetate to facilitate the reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
34752-56-2 |
|---|---|
Molekularformel |
C14H9ClO3 |
Molekulargewicht |
260.67g/mol |
IUPAC-Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H9ClO3/c15-11-8-6-10(7-9-11)14(17)18-13-5-3-1-2-4-12(13)16/h1-9H |
InChI-Schlüssel |
OKDFZAFEHHAKMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


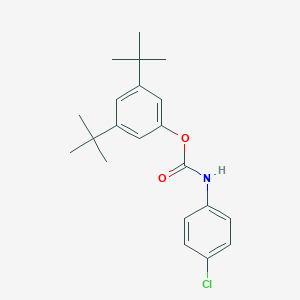
![4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B375450.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B375451.png)
![N-[1-[(butylamino)carbonyl]-2-(5-{4-nitrophenyl}-2-furyl)vinyl]benzamide](/img/structure/B375452.png)
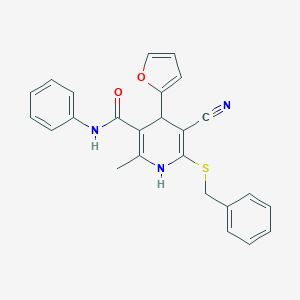
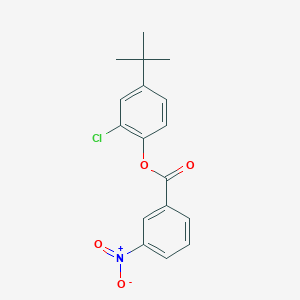

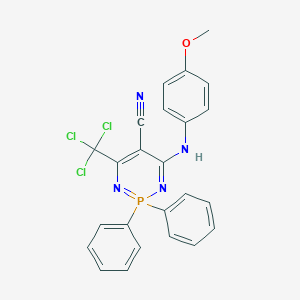
![N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]-2-pyridinecarboxamide](/img/structure/B375459.png)
![3-(3-Bromophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B375465.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-3-thiophenecarboxamide](/img/structure/B375466.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B375468.png)
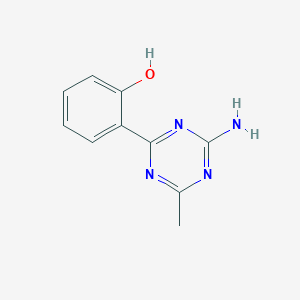
![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B375470.png)
